molecular formula C15H12Cl2O B1359323 3,5-Dichloro-4'-ethylbenzophenone CAS No. 951885-20-4

3,5-Dichloro-4'-ethylbenzophenone

Cat. No.: B1359323
CAS No.: 951885-20-4
M. Wt: 279.2 g/mol
InChI Key: PSEVFIPJOVECMZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,5-Dichloro-4’-ethylbenzophenone is an organic compound with the molecular formula C15H12Cl2O It is a derivative of benzophenone, characterized by the presence of two chlorine atoms at the 3 and 5 positions on one phenyl ring and an ethyl group at the 4’ position on the other phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Dichloro-4’-ethylbenzophenone typically involves the Friedel-Crafts acylation reaction. This process includes the reaction of 3,5-dichlorobenzoyl chloride with 4-ethylbenzene in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the acyl chloride.

Industrial Production Methods: On an industrial scale, the production of 3,5-Dichloro-4’-ethylbenzophenone follows similar principles but is optimized for higher yields and purity. The process involves the careful control of reaction temperature and the use of high-purity reagents. The product is typically purified through recrystallization or distillation to achieve the desired quality.

Types of Reactions:

    Oxidation: 3,5-Dichloro-4’-ethylbenzophenone can undergo oxidation reactions, typically using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3). These reactions can lead to the formation of carboxylic acids or other oxidized derivatives.

    Reduction: Reduction of this compound can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of alcohols or other reduced products.

    Substitution: The chlorine atoms in 3,5-Dichloro-4’-ethylbenzophenone can be substituted by nucleophiles such as amines or thiols, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Amines, thiols

Major Products Formed:

    Oxidation: Carboxylic acids, ketones

    Reduction: Alcohols

    Substitution: Amino or thiol-substituted derivatives

Scientific Research Applications

3,5-Dichloro-4’-ethylbenzophenone has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a precursor for drug development, particularly in the synthesis of compounds with therapeutic properties.

    Industry: It is used in the manufacture of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 3,5-Dichloro-4’-ethylbenzophenone is primarily based on its ability to interact with various molecular targets. The presence of chlorine atoms and the ethyl group can influence its reactivity and binding affinity to different enzymes and receptors. The compound can undergo electrophilic aromatic substitution reactions, which are crucial in its interaction with biological molecules. The exact pathways and molecular targets are subject to ongoing research.

Comparison with Similar Compounds

  • 3,4-Dichloro-4’-ethylbenzophenone
  • 3,5-Dichloro-4’-methylbenzophenone
  • 3,5-Dichloro-4’-methoxybenzophenone

Comparison: 3,5-Dichloro-4’-ethylbenzophenone is unique due to the specific positioning of its chlorine atoms and the ethyl group. This structural arrangement can significantly influence its chemical reactivity and physical properties compared to similar compounds. For instance, the presence of the ethyl group at the 4’ position can enhance its lipophilicity, making it more suitable for certain applications in drug development and material science.

Properties

IUPAC Name

(3,5-dichlorophenyl)-(4-ethylphenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12Cl2O/c1-2-10-3-5-11(6-4-10)15(18)12-7-13(16)9-14(17)8-12/h3-9H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSEVFIPJOVECMZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C(=O)C2=CC(=CC(=C2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12Cl2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701240967
Record name Methanone, (3,5-dichlorophenyl)(4-ethylphenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701240967
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

279.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

951885-20-4
Record name Methanone, (3,5-dichlorophenyl)(4-ethylphenyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=951885-20-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methanone, (3,5-dichlorophenyl)(4-ethylphenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701240967
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.